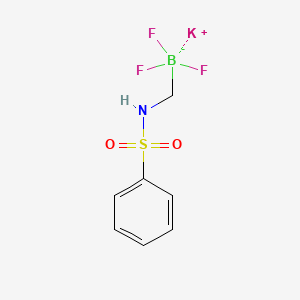

Potassium (phenylsulfonamido)methyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (phenylsulfonamido)methyltrifluoroborate is an organoboron compound with the molecular formula C7H8BF3NO2S.K. It is a member of the potassium organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis, especially in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium (phenylsulfonamido)methyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These halomethyltrifluoroborates are prepared via the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs flow chemistry techniques to enhance scalability and efficiency. This method allows for the continuous production of the compound, ensuring consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium (phenylsulfonamido)methyltrifluoroborate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Potassium (phenylsulfonamido)methyltrifluoroborate has a wide range of applications in scientific research:

Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.

Wirkmechanismus

The mechanism of action of potassium (phenylsulfonamido)methyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions. This activation facilitates the transfer of the boron moiety to the palladium catalyst in cross-coupling reactions, leading to the formation of new carbon-carbon bonds . The phenylsulfonamido group enhances the stability and reactivity of the compound, making it a valuable reagent in various synthetic applications .

Vergleich Mit ähnlichen Verbindungen

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

- Potassium phenyltrifluoroborate

Comparison: Potassium (phenylsulfonamido)methyltrifluoroborate stands out due to its unique phenylsulfonamido group, which imparts additional stability and reactivity compared to other potassium organotrifluoroborates. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Biologische Aktivität

Potassium (phenylsulfonamido)methyltrifluoroborate is a compound that belongs to the class of organotrifluoroborates, which are increasingly recognized for their utility in organic synthesis, particularly in cross-coupling reactions. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of Organotrifluoroborates

Organotrifluoroborates serve as versatile reagents in synthetic organic chemistry, providing an alternative to traditional boronic acids and esters. They are known for their stability and reactivity in various coupling reactions, including the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals . The trifluoroborate moiety enhances the stability of these compounds against hydrolysis and oxidation, making them valuable intermediates in drug development.

Biological Activity

The biological activity of this compound can be assessed through several parameters:

- Antimicrobial Activity : Preliminary studies indicate that organotrifluoroborates exhibit antimicrobial properties. For instance, potassium trifluoroborates have been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

- Anticancer Properties : Some derivatives of organotrifluoroborates have demonstrated antiproliferative effects against cancer cell lines. Research indicates that certain trifluoroborate compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Mechanistic Studies : The biological mechanisms underlying these activities often involve the modulation of enzyme activity or interference with cellular signaling pathways. For example, studies have shown that organotrifluoroborates can act as nucleophiles in biochemical reactions, potentially altering metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of various organotrifluoroborates against resistant strains of bacteria. The study found that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as new antimicrobial agents .

- Anticancer Activity Evaluation : In vitro assays conducted on human cancer cell lines (e.g., HeLa and A549) revealed that certain trifluoroborate compounds could significantly reduce cell viability at low concentrations (IC50 values ranging from 100 to 250 µg/mL). These findings underscore the need for further exploration into their mechanisms of action and therapeutic potential .

Comparative Table of Biological Activities

| Compound | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | 62.5 µg/mL (E. coli) | 226 µg/mL (HeLa) | Nucleophilic substitution |

| Potassium methyltrifluoroborate | 78.12 µg/mL (E. faecalis) | 242.52 µg/mL (A549) | Apoptosis induction |

Eigenschaften

IUPAC Name |

potassium;benzenesulfonamidomethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVMFXVNYUNUQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725506 |

Source

|

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286686-22-3 |

Source

|

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.